3-(2-Aminoanilino)propionic acid

Description

Contextualization within the Chemistry of β-Amino Acids and Arylamine Derivatives

3-(2-Aminoanilino)propionic acid belongs to the class of β-amino acids, which are characterized by the presence of an amino group attached to the β-carbon of a carboxylic acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids exhibit a more diverse range of biological activities and are often more stable towards enzymatic degradation. orgsyn.orgresearchgate.netresearcher.life This inherent stability makes them attractive components in the design of peptidomimetics and other bioactive molecules. orgsyn.orgresearchgate.netresearcher.life The incorporation of β-amino acid motifs can induce specific secondary structures in peptides and enhance their pharmacological properties. orgsyn.orgresearchgate.net

Furthermore, the presence of an arylamine moiety, specifically the 2-aminoanilino group, places this compound within the broad and versatile family of arylamine derivatives. Arylamines are crucial structural units in a vast array of pharmaceuticals, agrochemicals, and functional materials. The amino group attached to an aromatic ring can significantly influence the electronic properties and reactivity of the molecule, often serving as a key site for further chemical modifications.

Structural Significance of the this compound Scaffold in Organic Synthesis

The scaffold of this compound presents a unique combination of functional groups that makes it a valuable and versatile building block in organic synthesis. The molecule possesses a carboxylic acid, a secondary amine, and a primary aromatic amine, all of which can participate in a wide range of chemical transformations.

The presence of two distinct amino groups with different reactivities (aliphatic vs. aromatic) allows for selective functionalization. For instance, the more nucleophilic aliphatic amine can be selectively acylated or alkylated under specific conditions, leaving the less reactive aromatic amine untouched for subsequent reactions. This differential reactivity is a powerful tool for the construction of complex molecular architectures.

The core structure is a derivative of 3-phenylpropionic acid, a common motif in medicinal chemistry. The strategic placement of the amino groups on the phenyl ring and the propionic acid chain offers opportunities for creating diverse libraries of compounds for drug discovery. For example, derivatives of 3-phenylpropionic acid have been explored as intermediates in the synthesis of various therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the interactive table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | 3-[(2-aminophenyl)amino]propanoic acid |

| CAS Number | 4435-69-6 |

| Canonical SMILES | C1=CC=C(C(=C1)N)NCCC(=O)O |

| InChI Key | BGRGXVBIKDAKSH-UHFFFAOYSA-N |

Detailed Research Findings

While specific research exclusively focused on this compound is limited, the structural motif is present in various compounds that have been investigated for their biological and chemical properties. The following table summarizes findings on closely related structures, highlighting the potential applications of the this compound scaffold.

| Research Area | Compound/Derivative | Key Findings |

| Antimicrobial Agents | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Showed promising activity against multidrug-resistant bacterial and fungal pathogens. |

| Anticancer Agents | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Demonstrated potential as scaffolds for novel anticancer and antioxidant candidates. |

| Neurological Disorders | (R)-3-Amino-3-(2-chlorophenyl)propionic acid | Utilized as a building block for therapeutic agents targeting neurotransmitter systems. |

These examples underscore the potential of the this compound scaffold as a platform for the development of new therapeutic agents. The ability to modify the aromatic ring, the amino groups, and the carboxylic acid function allows for the fine-tuning of biological activity.

Synthetic Strategies for this compound and Related Structures

The synthesis of this compound, a molecule incorporating both a β-amino acid scaffold and a substituted aniline (B41778) moiety, requires a strategic approach that addresses the construction of each component and their eventual linkage. Methodologies focus on the efficient formation of the propionic acid core, often with stereochemical considerations, followed by the introduction of the functionalized aniline group.

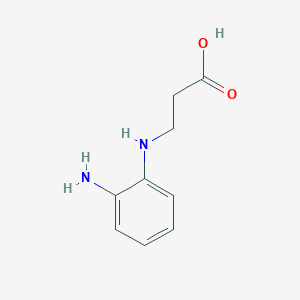

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

3-(2-aminoanilino)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6,10H2,(H,12,13) |

InChI Key |

XQTPEFZDDHCDBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCC(=O)O |

sequence |

X |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably nucleophilic acyl substitution reactions and reactions involving the acidic proton.

The carbonyl carbon of the carboxylic acid in 3-(2-Aminoanilino)propionic acid is electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in the synthesis of esters and amides, which are common derivatives of carboxylic acids.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. For instance, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the methyl ester. This transformation is a standard method for protecting the carboxylic acid group or for modifying the compound's solubility and electronic properties.

Amide Formation: The carboxylic acid can also be activated to react with amines to form amides. This typically involves the use of a coupling agent, such as a carbodiimide, to form a more reactive intermediate. For example, treatment of similar aryl propionic acid derivatives with appropriate amines in the presence of triethylamine (B128534) and ethyl chloroformate has been shown to produce a variety of amide derivatives. orientjchem.org

A summary of representative nucleophilic acyl substitution reactions is presented in Table 1.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 3-(2-aminoanilino)propanoate | Esterification |

| This compound | Amine, Coupling Agent | N-Substituted 3-(2-aminoanilino)propionamide | Amide Formation |

This table is for illustrative purposes and specific reaction conditions may vary.

The proton of the carboxylic acid group is acidic and can be readily removed by a base. This deprotonation results in the formation of a carboxylate salt. The acidity of this proton is a key factor in certain reactions and purification processes. For example, the compound can be dissolved in an aqueous basic solution, such as sodium hydroxide, and then precipitated by acidification, a common purification technique for carboxylic acids. nih.gov

Reactions Involving the Amine Moieties

The presence of two amine groups, one primary and one secondary, provides additional avenues for derivatization. These amines can undergo a variety of reactions, including condensation, alkylation, acylation, and cyclization.

The primary aromatic amine of this compound can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. The resulting Schiff bases are often colored and can serve as versatile intermediates for the synthesis of other compounds. For instance, the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with various aromatic aldehydes has been shown to produce hydrazones, a class of compounds similar to Schiff bases, in good yields. nih.gov

Both the primary and secondary amine groups can be alkylated or acylated. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom, typically through reaction with an alkyl halide. N-acylation is the introduction of an acyl group, usually by reaction with an acyl chloride or anhydride (B1165640). These reactions can be used to introduce a wide range of functional groups and to modify the steric and electronic properties of the molecule.

The strategic placement of the carboxylic acid and amine functionalities in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The intramolecular reaction between the different functional groups can lead to the formation of new rings. For example, derivatives of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid have been synthesized through condensation and cyclization reactions. nih.gov

Reactivity of the Aromatic Ring

The presence of two nitrogen-based substituents, an amino group (-NH₂) and an anilino group (-NH-), renders the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. Both of these groups are ortho-, para-directing due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby stabilizing the arenium ion intermediate. The primary amino group is a stronger activating group than the anilino substituent.

Given the strong activating and directing effects of the amino and anilino groups, this compound is expected to readily undergo various electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions will be governed by the combined directing influence of the two activating groups. The positions ortho and para to the primary amino group are the most likely sites of substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. However, due to the high reactivity of the aniline (B41778) ring and the presence of an acid-labile propionic acid side chain, milder conditions may be required to avoid side reactions like oxidation or polymerization. The expected major products would result from substitution at the positions para and ortho to the primary amino group.

Halogenation: Bromination or chlorination of the aromatic ring is anticipated to proceed rapidly, even in the absence of a Lewis acid catalyst, due to the highly activated nature of the substrate. The reaction with bromine water or N-bromosuccinimide would likely lead to polysubstitution if not carefully controlled. The primary sites of halogenation would be the positions ortho and para to the -NH₂ group.

Sulfonation: Treatment with fuming sulfuric acid or chlorosulfonic acid would introduce a sulfonic acid group onto the aromatic ring. The reaction conditions would need to be carefully controlled to prevent unwanted side reactions. The sulfonic acid group would be directed to the positions ortho and para to the strongly activating amino group.

Friedel-Crafts Reactions: Due to the presence of the basic amino groups, which can coordinate with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines. The lone pair on the nitrogen atom reacts with the Lewis acid, deactivating the ring towards further electrophilic attack.

Table 1: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-((2-Amino-5-nitrophenyl)amino)propionic acid and 3-((2-Amino-3-nitrophenyl)amino)propionic acid |

| Bromination | Br₂/H₂O | 3-((2-Amino-3,5-dibromophenyl)amino)propionic acid |

| Sulfonation | H₂SO₄/SO₃ | 4-Amino-2-((2-carboxyethyl)amino)benzenesulfonic acid |

The primary amino group on the aromatic ring of this compound is a versatile handle for a variety of functional group interconversions, most notably through the formation of a diazonium salt.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). libretexts.orgbyjus.com This diazonium salt is a valuable intermediate that can undergo a range of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide variety of functional groups onto the aromatic ring. organic-chemistry.org

This two-step sequence allows for the introduction of substituents that cannot be installed directly via electrophilic aromatic substitution. The general stability of aryl diazonium salts at low temperatures makes them particularly useful synthetic intermediates. libretexts.org

Table 2: Potential Functional Group Interconversions via Diazotization of this compound

| Reaction | Reagent(s) | Resulting Functional Group |

| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCl/HCl | -Cl |

| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuBr/HBr | -Br |

| Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCN/KCN | -CN |

| Schiemann Reaction | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | -F |

| Iodination | 1. NaNO₂, HCl (0-5 °C) 2. KI | -I |

| Hydroxylation | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | -OH |

Coordination Chemistry of 3 2 Aminoanilino Propionic Acid

Ligand Properties and Chelation Modes

The unique structural features of 3-(2-Aminoanilino)propionic acid dictate its behavior as a chelating agent. Its ability to coordinate with metal ions through multiple donor atoms is a key aspect of its chemistry.

This compound is a multidentate ligand, possessing both nitrogen (N) and oxygen (O) donor atoms. This allows it to bind to a central metal ion at multiple points, a process known as chelation. The presence of an amino group and a carboxylic acid group provides the necessary functional groups for this coordination. The coordination can involve the nitrogen atom of the amino moiety and the oxygen atom of the carboxylate ion. scirp.org Similar N,N,O-heteroscorpionate ligands have been synthesized and their coordination behavior has been demonstrated with various metals. fau.de

The formation of chelate rings is a critical factor in the stability of metal complexes. Metal complexes containing polydentate ligands are significantly more stable than those with chemically similar monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The stability of these chelate complexes is influenced by the size of the chelate rings formed. libretexts.org For ligands with flexible backbones, five-membered chelate rings are generally more stable due to minimal strain. libretexts.org In the case of this compound, the coordination with a metal ion can lead to the formation of stable five- or six-membered rings. For instance, a related ligand, NO2A-N-(α-amino)propionic acid, forms a six-membered chelate ring with Ga(3+) through the carboxylate group of the pendant propionate (B1217596) arm. nih.gov The stability of such complexes is often quantified by their formation constants. libretexts.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives has been explored with various transition metal ions, leading to a range of coordination compounds with distinct stoichiometries and geometries.

Complexes of this compound and related ligands have been synthesized with a variety of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). scirp.orgneliti.com The synthesis often involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com For example, coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid and their mixed ligand complexes with 1,10-phenanthroline (B135089) have been successfully synthesized and characterized. scirp.org Similarly, new N,N,O heteroscorpionate ligands have been shown to coordinate with rhenium, manganese, and copper. fau.de

The stoichiometry of the resulting complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic. For instance, studies on a related b-alanine derivative have shown complexation with metal ions in a 1:2 ratio. neliti.com The coordination geometry of the metal center is determined by the nature of the metal ion and the ligand. Different geometries such as octahedral, square planar, and tetrahedral have been proposed for various complexes. scirp.orgmdpi.com For example, in complexes of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid, an octahedral geometry was proposed for copper complexes, while a square planar geometry was indicated for the nickel complex. scirp.org In some cases, a mixture of geometries can be observed. scirp.org

| Metal Ion | Proposed Coordination Geometry | Reference |

| Copper(II) | Octahedral | scirp.org |

| Nickel(II) | Square Planar | scirp.org |

| Cobalt(II) | Diamagnetic Square Planar | scirp.org |

Spectroscopic Probes for Metal-Ligand Bonding

Spectroscopic techniques are invaluable tools for elucidating the structure and bonding in metal complexes of this compound. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed for this purpose.

Infrared spectroscopy provides information about the functional groups involved in coordination. mdpi.com Shifts in the vibrational frequencies of the amino and carboxylate groups upon complexation can confirm their participation in bonding to the metal ion. mdpi.com For example, a shift in the carbonyl stretching frequency to a lower wavenumber is indicative of its coordination to the metal ion. mdpi.com

UV-Visible spectroscopy is used to study the electronic transitions within the complex, which provides insights into the coordination geometry of the metal ion. mdpi.com The d-d electronic transitions in transition metal complexes are particularly informative. For instance, the electronic spectrum of a copper(II) complex of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid showed bands typical for a tetragonally distorted octahedral configuration. scirp.org Similarly, the spectrum of a nickel(II) complex suggested an octahedral geometry. scirp.org

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identifies functional groups involved in metal coordination by observing shifts in vibrational frequencies. |

| UV-Visible (UV-Vis) Spectroscopy | Provides insights into the electronic transitions and coordination geometry of the metal center. |

Vibrational Spectroscopic Signatures of Coordination

Infrared (FTIR) spectroscopy is a powerful tool to probe the coordination of this compound to a metal center. By comparing the spectrum of the free ligand with those of its metal complexes, key vibrational bands associated with the donor groups can be identified, and shifts in their frequencies provide direct evidence of coordination.

The free ligand, in its zwitterionic form, would exhibit characteristic bands for the protonated amino groups (NH3+) and the deprotonated carboxylate group (COO⁻). However, upon coordination to a metal ion, the ligand typically deprotonates at the carboxylic acid and secondary amine positions to act as a dianionic ligand, or it may coordinate as a neutral or monoanionic species depending on the reaction conditions and the metal ion.

The crucial vibrational modes to monitor are the N-H stretching vibrations of the primary and secondary amino groups, and the asymmetric and symmetric stretching vibrations of the carboxylate group. The coordination of the amino groups to a metal center is generally indicated by a shift of the N-H stretching bands to lower wavenumbers, a consequence of the weakening of the N-H bond upon electron donation to the metal. ias.ac.in For instance, in related amino acid complexes, the N-H stretching frequency can shift to lower regions upon coordination. ias.ac.in

Similarly, the coordination of the carboxylate group is evidenced by changes in the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. In the free carboxylate ion, these bands are typically found around 1600-1550 cm⁻¹ and 1450-1400 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a diagnostic tool for determining the coordination mode of the carboxylate group. A larger Δν value compared to the ionic salt suggests a monodentate coordination, while a smaller Δν value is indicative of a bidentate (chelating or bridging) coordination. proakademia.eu

Furthermore, the formation of metal-ligand bonds gives rise to new, low-frequency bands in the far-infrared region of the spectrum. These bands, typically observed below 600 cm⁻¹, are assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. ajol.infoorientjchem.org

A representative, albeit generalized, summary of the expected key IR spectral bands and their shifts upon complexation for this compound is presented in the table below, based on data from analogous systems.

Table 1: Expected Key IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Expected) | Assignment | Reference |

| ν(N-H) | ~3400-3200 | Shift to lower frequency | Stretching vibration of primary and secondary amino groups | ias.ac.inmdpi.com |

| νₐₛ(COO⁻) | ~1600-1550 | Shift in frequency | Asymmetric stretching of the carboxylate group | proakademia.eu |

| νₛ(COO⁻) | ~1450-1400 | Shift in frequency | Symmetric stretching of the carboxylate group | proakademia.eu |

| ν(M-N) | - | ~550-450 | Metal-Nitrogen stretching vibration | ajol.info |

| ν(M-O) | - | ~450-400 | Metal-Oxygen stretching vibration | ajol.info |

Electronic Spectroscopic Analysis of d-d Transitions and Charge Transfer

Electronic (UV-Visible) spectroscopy provides valuable insights into the electronic structure and geometry of transition metal complexes of this compound. The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions between different energy levels within the complex. These transitions can be broadly categorized into d-d transitions and charge transfer transitions. cgiar.orglibretexts.org

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the electrostatic field of the coordinating ligands. libretexts.orglibretexts.org The energy and number of these transitions are dependent on several factors, including the identity and oxidation state of the metal ion, the geometry of the complex, and the strength of the ligand field. For first-row transition metals in an octahedral field, one to three d-d transitions are typically observed. These transitions are relatively weak (low molar absorptivity, ε) because they are Laporte-forbidden (they involve a change in the orbital quantum number within the same subshell). slideshare.net For example, a hypothetical octahedral Ni(II) complex would be expected to show three spin-allowed d-d transitions. The positions of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq or Δₒ) and the Racah parameter (B), which provide information about the metal-ligand bond covalency.

Charge Transfer (CT) Transitions: These transitions are generally much more intense (high molar absorptivity, ε) than d-d transitions and involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org In complexes of this compound, LMCT bands are more likely, arising from the transfer of an electron from the lone pairs of the nitrogen or oxygen donor atoms to the d-orbitals of the metal. These bands are typically observed in the ultraviolet region but can tail into the visible region, especially if the metal is in a high oxidation state or is easily reduced. The electronic spectra of the free ligand will also show intra-ligand transitions (π → π* and n → π*), which may be shifted upon coordination. derpharmachemica.comresearchgate.net

The expected electronic spectral data for hypothetical transition metal complexes of this compound in an octahedral geometry are summarized in the table below, drawing analogies from similar coordination compounds.

Table 2: Generalized Electronic Spectral Data for Hypothetical M(II) Complexes of this compound

| Metal Ion (dⁿ) | Expected d-d Transitions (cm⁻¹) | Assignment | Expected Charge Transfer Bands (cm⁻¹) | Reference |

| Co(II) (d⁷) | ~8,000-10,000 ~16,000-18,000 ~20,000-22,000 | ⁴T₁g → ⁴T₂g ⁴T₁g → ⁴A₂g ⁴T₁g → ⁴T₁g(P) | > 30,000 (LMCT) | derpharmachemica.comresearchgate.net |

| Ni(II) (d⁸) | ~9,000-12,000 ~15,000-19,000 ~25,000-29,000 | ³A₂g → ³T₂g ³A₂g → ³T₁g ³A₂g → ³T₁g(P) | > 35,000 (LMCT) | libretexts.orgderpharmachemica.com |

| Cu(II) (d⁹) | ~12,000-16,000 (broad) | ²Eg → ²T₂g | > 30,000 (LMCT) | derpharmachemica.comresearchgate.net |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Aminoanilino)propionic acid, both ¹H and ¹³C NMR would provide definitive information on the number and environment of the protons and carbons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display complex multiplets due to the four adjacent protons on the benzene (B151609) ring (an ABCD spin system). The aliphatic chain would present two triplets, a consequence of the coupling between the adjacent methylene (B1212753) groups. The protons on the heteroatoms (NH₂, NH, and COOH) are also expected to appear, though their signals can be broad and may exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Chemical Shifts and Coupling for this compound (Predicted for a solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| -COOH | ~12.0 | Broad Singlet | - | Acidic proton, signal disappears upon D₂O exchange. |

| Aromatic H (4 protons) | ~6.5 - 7.2 | Complex Multiplets | - | Represents the ABCD spin system of the 1,2-disubstituted ring. |

| -NH-CH₂- | ~5.0 - 5.5 | Triplet (or Broad) | ~5-7 | Signal may broaden or disappear upon D₂O exchange. |

| -NH₂ | ~4.5 - 5.0 | Broad Singlet | - | Signal disappears upon D₂O exchange. |

| -NH-CH₂- | ~3.3 - 3.5 | Triplet | ~6-7 | Couples with the adjacent -CH₂- group. |

| -CH₂-COOH | ~2.5 - 2.7 | Triplet | ~6-7 | Couples with the adjacent -CH₂- group. |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amine groups and the electron-withdrawing carboxylic acid group.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COOH | ~173 | Carbonyl carbon of the carboxylic acid. |

| Aromatic C-NH₂ | ~145 | Carbon bearing the primary amino group. |

| Aromatic C-NH- | ~138 | Carbon bearing the secondary amino group. |

| Aromatic CH (4 carbons) | ~115 - 130 | Four distinct signals for the aromatic methine carbons. |

| -NH-CH₂- | ~40 | Aliphatic carbon adjacent to the secondary amine. |

| -CH₂-COOH | ~33 | Aliphatic carbon adjacent to the carboxylic acid. |

To unambiguously assign these signals and confirm the molecular structure, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the two methylene groups (-NH-CH₂- and -CH₂-COOH), confirming the propionic acid side chain's connectivity. Correlations among the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., from the methylene groups and aromatic CH) to its corresponding carbon signal.

As this compound is an achiral molecule, there is no stereochemistry to be determined.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For this compound, the molecular formula is C₉H₁₂N₂O₂.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Calculated Monoisotopic Mass | 180.0899 g/mol |

Experimental measurement of a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion [M]⁺•, which then undergoes fragmentation. The analysis of these fragments provides a fingerprint that helps to identify the molecule's structure.

Plausible Fragmentation Pathways:

Molecular Ion Peak ([M]⁺•): The spectrum would show the molecular ion peak at an m/z corresponding to the molecular weight (approximately 180).

Loss of a Carboxyl Radical: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would lead to a fragment ion at [M - 45]⁺.

Loss of Water: The presence of the carboxylic acid group could lead to the loss of a water molecule, resulting in a peak at [M - 18]⁺.

Alpha-Cleavage: Cleavage of the bond alpha to the secondary amine nitrogen is a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond in the propionic acid chain, leading to the formation of a stable anilinium-type cation. For instance, cleavage of the CH₂-COOH bond would generate a significant fragment.

Cleavage of the N-C bond: The bond between the secondary amine nitrogen and the propionic acid chain could cleave, leading to fragments corresponding to the o-phenylenediamine (B120857) radical cation and the propionic acid side chain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its amine, carboxylic acid, and aromatic components.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3300 - 2500 | Broad, Strong |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | ~3450 and ~3350 | Medium (two bands) |

| N-H Stretch | Secondary Amine (-NH-) | ~3350 - 3310 | Medium |

| Aromatic C-H Stretch | Benzene Ring | ~3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | ~2960 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| N-H Bend | Primary Amine (-NH₂) | ~1650 - 1580 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1475 | Medium |

| C-N Stretch | Aromatic Amine | ~1340 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is primarily determined by its chromophoric units, which are the aniline (B41778) and carboxylic acid moieties. The benzene ring of the aniline group is a strong chromophore. The presence of the amino group as a substituent on the benzene ring typically results in two absorption bands. These correspond to the π → π* transitions of the aromatic system.

Based on data for similar aromatic amines, one would expect a strong absorption band at shorter wavelengths and a weaker, longer-wavelength band. For instance, aniline in a non-polar solvent exhibits absorption maxima around 230 nm and 280 nm. The amino group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore.

The carboxylic acid group itself is a weak chromophore, with a weak n → π* transition at longer wavelengths, which is often obscured by the stronger absorptions of the aromatic ring.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition. sciencepublishinggroup.com

In the case of this compound, the position of the absorption maxima of the aniline chromophore is expected to be sensitive to the solvent environment. In polar solvents, hydrogen bonding between the solvent molecules and the amino and carboxylic acid groups can also contribute to shifts in the absorption bands. For example, studies on similar compounds have shown that hypsochromic shifts can occur with increasing solvent polarity due to specific solute-solvent interactions. mjcce.org.mk

A summary of the expected solvent effects on the electronic transitions of this compound is provided below.

| Transition Type | Expected Shift with Increasing Solvent Polarity |

| π → π | Bathochromic (Red Shift) |

| n → π | Hypsochromic (Blue Shift) |

This table outlines the general trends observed for the respective electronic transitions.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and energetic properties of 3-(2-Aminoanilino)propionic acid. These studies typically use methods like Density Functional Theory (DFT) to model the electronic structure and predict molecular behavior.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. High-level theoretical methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, are commonly employed to achieve a balance between accuracy and computational cost. nih.gov

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters define the molecule's equilibrium geometry. The energetic stability of the molecule is quantified by its total electronic energy, with lower values indicating greater stability.

Table 1: Predicted Structural Parameters for Optimized Geometry of this compound (Illustrative Data)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-N(amino) | ~1.40 Å |

| Bond Length | N(anilino)-C(propionic) | ~1.45 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| Bond Angle | C(ar)-N(anilino)-C(propionic) | ~125° |

| Dihedral Angle | C(ar)-C(ar)-N(anilino)-C(propionic) | Variable (Conformer Dependent) |

Due to several rotatable single bonds, this compound can exist in multiple conformations. The molecule's flexibility is primarily determined by the rotation around the C-C and C-N bonds of the propionic acid chain and the C(aryl)-N bond. A thorough conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface. nih.gov

Intramolecular interactions play a crucial role in determining the relative stability of different conformers. In this compound, hydrogen bonding is a key interaction. Potential hydrogen bonds can form between:

The carboxylic acid hydrogen and the nitrogen of the secondary amine.

The primary amine hydrogens and the carbonyl oxygen.

The secondary amine hydrogen and the primary amine nitrogen.

These interactions can lead to quasi-cyclic structures, significantly stabilizing certain conformations over others. Computational studies can identify these low-energy conformers and quantify the energy differences between them.

Table 2: Relative Energies of Hypothetical Stable Conformers of this compound (Illustrative Data)

| Conformer | Key Dihedral Angles (Degrees) | Relative Energy (kJ/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| 1 (Global Minimum) | τ(C-N-C-C) = 65°, τ(N-C-C-C) = 175° | 0.00 | Hydrogen bond: COOH•••N(anilino) |

| 2 | τ(C-N-C-C) = 180°, τ(N-C-C-C) = 60° | 5.21 | Hydrogen bond: NH2•••O=C |

| 3 | τ(C-N-C-C) = -70°, τ(N-C-C-C) = 180° | 8.95 | Minimal intramolecular stabilization |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Once the molecule's geometry is optimized, further calculations can predict its spectroscopic properties. Infrared (IR) spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Theoretical IR spectra help in assigning experimental peaks to specific functional groups.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding tensor for each nucleus. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Functional Group | Predicted Peak/Shift |

|---|---|---|

| IR Frequency | N-H Stretch (primary amine) | ~3450, 3360 cm⁻¹ |

| IR Frequency | O-H Stretch (carboxylic acid) | ~3300-2500 cm⁻¹ (broad) |

| IR Frequency | C=O Stretch (carboxylic acid) | ~1715 cm⁻¹ |

| ¹H NMR Shift | Aromatic Protons | δ 6.7-7.2 ppm |

| ¹H NMR Shift | CH₂(α to COOH) | δ ~2.6 ppm |

| ¹H NMR Shift | CH₂(β to COOH) | δ ~3.4 ppm |

| ¹³C NMR Shift | C=O (carboxyl) | δ ~175 ppm |

| ¹³C NMR Shift | Aromatic Carbons | δ 115-145 ppm |

The electronic absorption properties, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted transitions would primarily involve π→π* and n→π* transitions associated with the aminophenyl chromophore.

Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states—the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, a potential reaction of interest is an intramolecular cyclization. For example, under certain conditions, the primary amino group could act as a nucleophile, attacking the carboxylic acid group (or an activated derivative) to form a seven-membered diazepine ring system. Computational studies could:

Model the step-by-step mechanism of this cyclization.

Calculate the activation energies for each step.

Determine the structure of all intermediates and transition states.

Assess the influence of catalysts or solvent on the reaction pathway.

Such studies provide a detailed understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Various theoretical tools can be used to analyze these properties for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For this compound, analysis of its FMOs would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is invaluable for predicting how a molecule will interact with other charged or polar species. An MEP analysis of this compound would identify the acidic (proton-donating) and basic (proton-accepting) sites, as well as regions susceptible to electrostatic interactions.

Understanding the pathways of electron transfer is crucial for predicting redox reactions and designing materials with specific electronic properties. Computational methods can be used to model and visualize how electrons move within and between molecules. For this compound, this could involve studying its behavior in electrochemical reactions or its potential role as an electron donor or acceptor in charge-transfer complexes. The analysis would identify the orbitals and atoms primarily involved in the electron transfer process.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a premier technique for the analysis of non-volatile and thermally labile compounds like 3-(2-Aminoanilino)propionic acid. azolifesciences.com Its high sensitivity and selectivity make it ideal for complex sample analysis. azolifesciences.com

Developing a sensitive and selective LC-MS method for this compound involves careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Due to the compound's polarity, several liquid chromatography modes can be considered.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds without derivatization. azolifesciences.com It typically uses a polar stationary phase with a mobile phase composed of a high percentage of a non-polar organic solvent and a small amount of aqueous buffer. azolifesciences.com

Reversed-Phase (RP) Chromatography: While challenging for the underivatized polar form, RP-HPLC can be highly effective if the compound is derivatized to increase its hydrophobicity. shimadzu.eu For aromatic amino acids, specialized columns like C18 are often employed. waters.comnih.gov A gradient elution using mobile phases such as water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. nih.govresearchgate.net

Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms (e.g., ion exchange and reversed-phase) can provide unique selectivity for zwitterionic compounds like amino acids.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for achieving high selectivity and sensitivity. azolifesciences.com

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for compounds containing amine groups, as they are readily protonated to form [M+H]⁺ ions.

Selective Reaction Monitoring (SRM): For quantitative analysis, SRM (also known as Multiple Reaction Monitoring or MRM) is employed. In this mode, the precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and enhances specificity. The selection of optimal precursor-product ion transitions is a critical step in method development. nih.gov

A summary of typical LC-MS/MS method development parameters for a compound like this compound is presented below.

| Parameter | Typical Condition/Strategy | Purpose |

| Column | HILIC Amide, Reversed-Phase C18, or Mixed-Mode | Achieve retention and separation from matrix components |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Facilitate gradient elution and improve peak shape |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generate protonated molecular ions [M+H]⁺ |

| Detection Mode | Tandem MS (MS/MS) using Selective Reaction Monitoring (SRM) | Ensure high selectivity and sensitivity for quantification |

| Internal Standard | Stable Isotope-Labeled version of the analyte | Correct for matrix effects and variations in sample processing |

Once an LC-MS/MS method is developed, it must be validated to ensure its reliability for quantitative purposes. This is particularly crucial for analyzing chemical process impurities or monitoring environmental contaminants. nih.gov Validation is typically performed according to ICH guidelines and includes assessment of linearity, accuracy, precision, and sensitivity. nih.gov

A study on the quantification of a related compound, pelubiprofen (B1679217), in human plasma using LC-MS/MS demonstrated excellent performance characteristics that would be targeted in a method for this compound. nih.gov

| Validation Parameter | Typical Performance Metric for Related Compounds |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 15 ng/mL |

| Intra-day Precision (%RSD) | < 7.7% |

| Inter-day Precision (%RSD) | < 7.7% |

| Accuracy (% Deviation) | Within ±14% |

| (Data adapted from a study on pelubiprofen for illustrative purposes) nih.gov |

For environmental samples, which can contain numerous interfering substances, a robust sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often required prior to LC-MS/MS analysis to clean up the sample and concentrate the analyte. nih.govnih.gov

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For compounds like this compound, which are polar and non-volatile, derivatization is a mandatory prerequisite for GC analysis. mdpi.comsigmaaldrich.com

The goal of derivatization is to mask the polar functional groups (carboxyl and amine) to increase the analyte's volatility and thermal stability. sigmaaldrich.com A two-step derivatization is often employed for amino acids. nih.gov

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with an alcohol (like methanol) in an acidic medium. nih.gov

Acylation: The primary and secondary amine groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyl chloroformate (HFBCF). nih.govnih.gov The use of fluorinated anhydrides enhances the electronegativity of the derivative, which can improve detection sensitivity. mdpi.com

Another common strategy is silylation, which involves reacting the analyte with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent replaces the active hydrogens on both the amine and carboxyl groups with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

| Derivatization Strategy | Reagent(s) | Functional Groups Targeted |

| Two-Step Esterification/Acylation | 1. Methanol (B129727)/HCl2. Pentafluoropropionic Anhydride (PFPA) | 1. Carboxyl (-COOH)2. Amine (-NH2, -NHR) |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Carboxyl (-COOH) and Amine (-NH2, -NHR) |

The resulting derivatives are then separated on a low-polarity capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by the mass spectrometer, typically using Electron Ionization (EI). sigmaaldrich.com

In pharmaceutical manufacturing, GC-MS is a vital tool for impurity profiling of starting materials and intermediates. thermofisher.commedistri.swiss Unwanted chemicals formed during the manufacturing process can affect the final product's efficacy and safety. thermofisher.com A validated GC-MS method can be used to monitor the formation of this compound as a potential impurity or to assess its purity if it is an intermediate.

The process involves:

Method Development: Establishing a GC separation method that resolves the target analyte from the main components, starting materials, and other potential by-products.

Identification: The mass spectrum of an unknown peak can be compared against a spectral library or a reference standard to confirm its identity. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the chemical formula of an unknown impurity. thermofisher.com

Quantification: Once identified, the impurity can be quantified, often using an internal standard, to ensure its level is below the limits set by regulatory authorities like the ICH. europeanpharmaceuticalreview.com

GC-MS is particularly effective for detecting volatile and semi-volatile impurities that may not be amenable to LC analysis. biomedres.us

Chromatographic Detection Technologies

While mass spectrometry is the most powerful detector due to its sensitivity and specificity, other detection technologies can be coupled with liquid chromatography for the analysis of amino acids and their derivatives. azolifesciences.com

Fluorescence Detection (FLD): This method offers very high sensitivity and selectivity but requires the analyte to be fluorescent or to be made fluorescent through derivatization. shimadzu.com For amino acids, pre- or post-column derivatization is necessary. shimadzu.eu

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative. It would react with the primary amine of this compound. shimadzu.eushimadzu.it

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent adducts, making it suitable for detecting the entire structure of this compound. shimadzu.com Fluorescence detection can be up to 200 times more sensitive than UV detection for certain amino acids. shimadzu.com

UV-Visible (UV/Vis) Detection: This is a more universal but less sensitive detection method. shimadzu.eu Aromatic amino acids can be detected directly in the 250-280 nm range due to the presence of the benzene (B151609) ring. shimadzu.eu For this compound, the aniline (B41778) moiety would allow for UV detection. However, for trace-level quantification, the sensitivity is often insufficient, and interferences from other UV-absorbing compounds in the matrix can be a significant issue. shimadzu.euresearchgate.net

The choice of detector ultimately depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

UV-Vis, Refractive Index, and Electrochemical Detection

The inherent chemical structure of this compound, containing an aromatic ring and amino groups, suggests its amenability to several common detection methods used in liquid chromatography.

UV-Vis Spectroscopy: The presence of the aniline ring in this compound indicates that it will absorb ultraviolet (UV) and possibly visible (Vis) light. Aromatic compounds typically exhibit strong absorbance in the UV region, generally between 200 and 400 nm. The specific wavelength of maximum absorbance (λmax) would need to be determined experimentally by scanning a pure standard of the compound. This λmax could then be used for its detection and quantification in liquid chromatography systems. It is important to note that the solvent composition and pH can influence the absorbance spectrum.

Refractive Index (RI) Detection: Refractive index detection is a universal, non-destructive method that measures the difference in the refractive index between the mobile phase and the analyte. While less sensitive than UV-Vis detection, it can be employed when the analyte lacks a strong chromophore or when the mobile phase has high UV absorbance at the analyte's λmax. For this compound, RI detection would be a viable, albeit less sensitive, alternative to UV-Vis detection.

Electrochemical Detection (ED): The amino groups on the aniline ring of this compound are susceptible to oxidation. This property makes electrochemical detection a potentially highly sensitive and selective method. By applying a specific potential to an electrode in a flow cell, the oxidation of the analyte can generate a current that is proportional to its concentration. The optimal potential would need to be determined through hydrodynamic voltammetry. ED is particularly advantageous for detecting trace amounts of electroactive compounds in complex biological samples.

Hyphenated Detection with Mass Spectrometry

For unambiguous identification and highly sensitive quantification, especially in complex matrices such as biological fluids or environmental samples, hyphenating a separation technique like liquid chromatography (LC) with mass spectrometry (MS) is the gold standard.

LC-MS/MS: In a typical LC-MS/MS setup, the this compound would first be separated from other components in the sample by an LC column. The eluent from the column would then be introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule, likely generating a protonated molecule [M+H]+ in positive ion mode.

For quantification, a tandem mass spectrometry (MS/MS) approach, specifically selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), would be employed. This involves selecting the precursor ion (the [M+H]+ of this compound) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for specific product ions in the second mass analyzer. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interferences from the matrix.

While specific transition data for this compound is not published, a hypothetical MRM transition is presented in the table below for illustrative purposes. The exact masses and fragmentation patterns would need to be determined experimentally using a pure standard.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [To be determined experimentally] | [To be determined experimentally] |

Emerging Research Directions and Future Perspectives

Rational Design of Derivatives for Specific Chemical Applications (e.g., catalysis, materials)

The inherent reactivity of the functional groups in 3-(2-Aminoanilino)propionic acid makes it an excellent scaffold for the rational design of novel derivatives with tailored properties for catalysis and materials science. While specific examples for this exact molecule are yet to be widely reported, the broader class of arylpropionic acid derivatives is known for a wide range of biological activities, including as anti-inflammatory agents. researchgate.net This suggests that derivatives of this compound could be synthesized to explore new therapeutic applications.

In the realm of catalysis, the reaction between propanoic acid and aniline (B41778) to form N-phenylpropionamide has been shown to be catalyzed by various metal oxides. researchgate.net This indicates the potential for the secondary amine and carboxylic acid groups in this compound or its derivatives to act as ligands for metal catalysts or to participate directly in catalytic transformations. Future research could focus on creating polymers or metal-organic frameworks from this molecule, where the amino and carboxylate groups serve as coordination sites, leading to novel catalytic materials. For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and studied for their biological activities, highlighting the modularity of such scaffolds. nih.govnih.gov

Integration with Supramolecular Chemistry for Advanced Architectures

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers exciting prospects for this compound. frontiersin.org The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the nitrogen atoms and the carbonyl oxygen) makes this molecule an ideal building block for creating complex, self-assembled structures.

Analogous systems, such as cycloparaphenylenes, demonstrate the importance of aromatic rings in forming host-guest complexes. frontiersin.org The aminophenyl group in this compound could similarly engage in π-π stacking interactions, contributing to the stability of supramolecular architectures. Furthermore, the ability to form zwitterions can lead to electrostatic interactions that drive the formation of well-ordered crystalline lattices or polymeric chains. Research in this area could explore the use of this molecule to create gels, liquid crystals, or porous materials with applications in separation science, sensing, or drug delivery. The study of excess properties in binary mixtures of propionic acid and aniline derivatives has provided insights into the intermolecular forces at play, which can inform the design of such supramolecular systems. researchgate.net

Exploration of Green Chemistry Principles in Synthesis and Processing

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely prioritize the development of environmentally benign methods for its synthesis and processing. This could involve the use of biocatalysis, where enzymes or whole microorganisms are used to carry out specific chemical transformations under mild conditions. For example, the biological production of propionic acid is being explored as a sustainable alternative to petrochemical-based methods. researchgate.net

Another avenue for green chemistry is the use of safer solvents, such as water or supercritical fluids, and the development of catalytic routes that minimize waste and energy consumption. The synthesis of amino acid-derived ionic liquids is an example of how green chemistry metrics can be applied to create more sustainable chemical products. researchgate.net Applying these principles to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Development of Novel Analytical Probes and Detection Systems

The o-phenylenediamine (B120857) core of this compound is a well-established reactive moiety for the development of fluorescent and colorimetric sensors. chemicalbook.com Derivatives of o-phenylenediamine have been successfully used as probes for the detection of biologically important species such as nitric oxide (NO) and peroxynitrite. rsc.orgresearchgate.netresearchgate.net The mechanism of action often involves the reaction of the diamine with the analyte to form a highly fluorescent benzotriazole (B28993) derivative, leading to a significant "turn-on" of the fluorescence signal. rsc.orgresearchgate.net

Given this precedent, this compound could be readily functionalized with different fluorophores to create a new family of analytical probes. The propionic acid group offers a convenient handle for attaching such reporter groups. The resulting probes could be designed for high sensitivity and selectivity towards various analytes of environmental or biological significance. chemicalbook.comnih.gov Furthermore, the concentration of aqueous solutions of propionic acid itself can be monitored using spectroscopic methods, suggesting that the propionic acid moiety could also play a role in the signaling mechanism of such probes. mdpi.com

Theoretical Insights Guiding Experimental Research

Theoretical and computational chemistry provide powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, theoretical studies could be employed to understand its conformational landscape, electronic structure, and reactivity. For instance, computational methods have been used to investigate the regiodivergent addition of anilines to benzoquinones, providing insights into the factors that control the outcome of such reactions. nih.gov

Similarly, theoretical calculations could be used to predict the most likely sites for electrophilic or nucleophilic attack, to model the interaction of the molecule with metal ions or biological targets, and to calculate its spectroscopic properties. Studies on the physicochemical properties of propionic acid derivatives have shown the importance of the carboxyl group for their pharmacological activity, a feature that could be further explored through computational modeling. researchgate.net By providing a deeper understanding of the molecule's intrinsic properties, theoretical insights can accelerate the discovery of new applications and guide the rational design of novel derivatives.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(2-Aminoanilino)propionic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Start with coupling 2-nitroaniline to propionic acid derivatives via nucleophilic substitution or amidation. Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce nitro to amino groups post-synthesis .

- Condition Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance amide bond formation, while lower temperatures minimize side reactions like oxidation .

- Monitoring : Track intermediates via TLC or HPLC-MS to confirm stepwise progression .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ resonance at δ 5–6 ppm, aromatic protons at δ 6.5–7.5 ppm). Use D₂O exchange to confirm labile protons .

- X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters: R-factor < 5%, hydrogen bonding networks between amino and carboxylic groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~194.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC₅₀) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity .

- Solubility Correction : Account for solubility discrepancies (e.g., DMSO vs. aqueous buffers) using nephelometry. Adjust concentrations to avoid false negatives in cellular assays .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. Q4. What computational strategies are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases). Key parameters: grid box centered on catalytic sites, flexibility for rotatable bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electron transfer mechanisms at the amino-carboxylic interface .

Q. Q5. How should researchers design experiments to investigate the acid’s role in metabolic pathways?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track incorporation into metabolites via LC-MS metabolomics .

- Enzyme Knockout Models : Use CRISPR/Cas9 to delete putative target enzymes (e.g., aminotransferases) in cell lines. Compare metabolic flux with wild-type via ¹H-NMR .

- Kinetic Profiling : Measure Km and Vmax using Michaelis-Menten assays under varying pH (4–8) to assess pH-dependent activity .

Data Validation & Reproducibility

Q. Q6. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Standardized Protocols : Adopt BRENDA guidelines for enzyme assays and ICH Q2(R1) for HPLC validation (e.g., LOD < 0.1 µg/mL) .

- Batch Consistency : Use statistical process control (SPC) charts to monitor purity (≥98% by GC) across synthesis batches .

- Open Data : Deposit raw crystallographic data (e.g., CIF files) in the Cambridge Structural Database for peer validation .

Q. Q7. How can researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Force Field Calibration : Re-parameterize AMBER/CHARMM force fields using experimental dipole moments (DFT-calculated vs. observed) .

- Error Analysis : Quantify uncertainty in docking scores (e.g., ±2 kcal/mol) and correlate with assay variability (e.g., ±10% IC₅₀) .

- Hybrid Methods : Combine MM-PBSA binding free energy calculations with experimental ΔG from ITC (isothermal titration calorimetry) .

Safety & Handling

Q. Q8. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods (≥100 fpm airflow) to mitigate inhalation risks, especially during hydrogenation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.